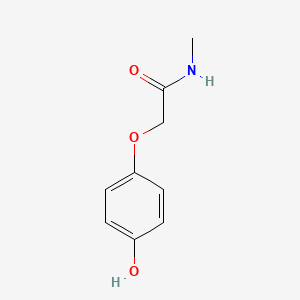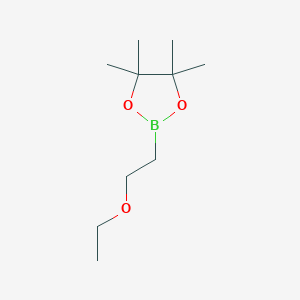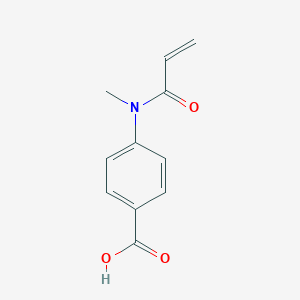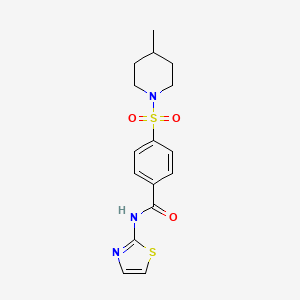
2-(4-羟基苯氧基)-N-甲基乙酰胺
概述
描述
2-(4-hydroxyphenoxy)-N-methylacetamide is an organic compound characterized by the presence of a hydroxyphenoxy group attached to an N-methylacetamide moiety
科学研究应用
2-(4-hydroxyphenoxy)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
Target of Action
The primary target of 2-(4-hydroxyphenoxy)-N-methylacetamide is the acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .
Mode of Action
2-(4-hydroxyphenoxy)-N-methylacetamide interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of cell membranes . The disruption in fatty acid synthesis leads to a breakdown in the structure and function of the cell membrane, ultimately causing cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of ACCase . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . The downstream effects include a decrease in fatty acid production, leading to cell membrane dysfunction and cell death .
Pharmacokinetics
Similar compounds are known to be highly soluble in water , suggesting that this compound may also have high solubility, which could impact its bioavailability.
Result of Action
The inhibition of ACCase by 2-(4-hydroxyphenoxy)-N-methylacetamide leads to a decrease in fatty acid synthesis . This decrease disrupts the integrity of the cell membrane, leading to cell death . Therefore, the molecular and cellular effects of the compound’s action include disrupted fatty acid synthesis, compromised cell membrane integrity, and ultimately, cell death .
生化分析
Biochemical Properties
2-(4-hydroxyphenoxy)-N-methylacetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with hydroxylases, which facilitate the hydroxylation of aromatic compounds . The interaction between 2-(4-hydroxyphenoxy)-N-methylacetamide and hydroxylases involves the selective introduction of a hydroxyl group into the substrate, leading to the formation of hydroxylated products . These interactions are crucial for the biosynthesis of various phenolic compounds, which have applications in the chemical industry .
Cellular Effects
The effects of 2-(4-hydroxyphenoxy)-N-methylacetamide on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4-hydroxyphenoxy)-N-methylacetamide can regulate autophagy and apoptosis in human hepatocellular carcinoma cells by downregulating α-tubulin expression . This regulation leads to the inhibition of cell proliferation and the induction of apoptosis, highlighting the compound’s potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-(4-hydroxyphenoxy)-N-methylacetamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. For example, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . Additionally, 2-(4-hydroxyphenoxy)-N-methylacetamide can undergo hydroxylation reactions facilitated by hydroxylases, resulting in the formation of hydroxylated aromatic products .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-hydroxyphenoxy)-N-methylacetamide in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its effects on cellular function. In vitro studies have shown that the compound’s stability can be influenced by various factors, such as pH and temperature . Long-term effects on cellular function have also been observed, with the compound exhibiting sustained inhibitory effects on cell proliferation and apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-(4-hydroxyphenoxy)-N-methylacetamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function . At high doses, 2-(4-hydroxyphenoxy)-N-methylacetamide can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(4-hydroxyphenoxy)-N-methylacetamide is involved in various metabolic pathways, including the degradation of aromatic compounds. The compound can be metabolized by microorganisms, leading to the formation of intermediate metabolites such as 2-(4-hydroxyphenoxy)-propionic acid . These metabolic pathways are facilitated by enzymes such as hydroxylases, which play a crucial role in the conversion of the compound into its metabolites .
Transport and Distribution
The transport and distribution of 2-(4-hydroxyphenoxy)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 2-(4-hydroxyphenoxy)-N-methylacetamide within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .
Subcellular Localization
The subcellular localization of 2-(4-hydroxyphenoxy)-N-methylacetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(4-hydroxyphenoxy)-N-methylacetamide may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenoxy)-N-methylacetamide typically involves the reaction of 4-hydroxyphenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the hydroxy group, followed by nucleophilic substitution with N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-hydroxyphenoxy)-N-methylacetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(4-hydroxyphenoxy)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-hydroxyphenoxy)propanoic acid
- 4-hydroxyphenoxyacetic acid
- N-methyl-4-hydroxyphenylacetamide
Uniqueness
2-(4-hydroxyphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
IUPAC Name |
2-(4-hydroxyphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAYQMSFWMJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide](/img/structure/B2442862.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-phenylbutanamide](/img/structure/B2442864.png)
![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)
